2-(4-ethylpiperazin-1-yl)-7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(4-ethylpiperazin-1-yl)-7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes a piperazine ring, a pyrido[1,2-a]pyrimidin-4-one core, and a thiazolidin-5-ylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylpiperazin-1-yl)-7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. One common approach includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylamine with diethylenetriamine under controlled conditions.
Construction of the Pyrido[1,2-a]pyrimidin-4-one Core: This core structure is formed through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and ethyl acetoacetate.
Attachment of the Thiazolidin-5-ylidene Moiety: The thiazolidin-5-ylidene group is introduced via a condensation reaction between a thiazolidine derivative and the pyrido[1,2-a]pyrimidin-4-one core.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylpiperazin-1-yl)-7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the thiazolidin-5-ylidene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups attached.
Scientific Research Applications
2-(4-ethylpiperazin-1-yl)-7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-ethylpiperazin-1-yl)-7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Modulate Signaling Pathways: Affect cellular signaling pathways by interacting with receptors or other signaling molecules.
Induce Apoptosis: Trigger programmed cell death in cancer cells through various molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-ethylpiperazin-1-yl)propan-1-amine
- 1-ethylpiperazine
- 4-(4-ethylpiperazin-1-yl)methylbenzylamine
Uniqueness
2-(4-ethylpiperazin-1-yl)-7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings
Properties
Molecular Formula |
C27H29N5O2S2 |
---|---|
Molecular Weight |
519.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-ethylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H29N5O2S2/c1-4-29-11-13-30(14-12-29)24-21(25(33)31-16-19(3)7-10-23(31)28-24)15-22-26(34)32(27(35)36-22)17-20-8-5-18(2)6-9-20/h5-10,15-16H,4,11-14,17H2,1-3H3/b22-15- |
InChI Key |
ABUOKFAWPCTNEH-JCMHNJIXSA-N |
Isomeric SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=C(C=C5)C |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)C=C4C(=O)N(C(=S)S4)CC5=CC=C(C=C5)C |
Origin of Product |
United States |
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